Cas no 893611-67-1 (2-Amino-5-bromo-3-piperazin-1-ylpyrazine)

2-Amino-5-bromo-3-piperazin-1-ylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with an amino group, a bromine atom, and a piperazine moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The bromine substitution enhances reactivity for further functionalization, while the piperazine group contributes to improved solubility and binding affinity in target interactions. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, including the development of kinase inhibitors and antimicrobial agents. The compound's stability and synthetic accessibility further support its utility in high-precision organic synthesis.
2-Amino-5-bromo-3-piperazin-1-ylpyrazine structure
893611-67-1 structure
Product Name:2-Amino-5-bromo-3-piperazin-1-ylpyrazine
CAS No:893611-67-1
MF:C8H12BrN5
MW:258.118379592896
MDL:MFCD08056162
CID:714546
PubChem ID:16740439
Update Time:2025-06-15

2-Amino-5-bromo-3-piperazin-1-ylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromo-3-piperazin-1-ylpyrazine
    • 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine
    • 2-Pyrazinamine,5-bromo-3-(1-piperazinyl)-
    • 6'-BROMO-3,4,5,6-TETRAHYDRO-2H-[1,2']BIPYRAZINYL-3'-YLAMINE
    • 5-bromo-3-piperazin-1-ylpyrazin-2-amine
    • C8H12BrN5
    • SBB101968
    • FCH1386158
    • 5-bromo-3-piperazinylpyrazine-2-ylamine
    • EN000835
    • AX8070348
    • AB0027397
    • ST2418654
    • W9226
    • A861230
    • MFCD08056162
    • DTXSID80587501
    • AKOS005257136
    • 893611-67-1
    • AS-30575
    • FT-0646674
    • MDL: MFCD08056162
    • Inchi: 1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12)
    • InChI Key: UMJBQCDGKLHYPT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=N1)N1CCNCC1)N

Computed Properties

  • Exact Mass: 257.02800
  • Monoisotopic Mass: 257.02761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.1
  • XLogP3: 0.3

Experimental Properties

  • Boiling Point: 428.5°C at 760 mmHg
  • PSA: 67.07000
  • LogP: 1.20590

2-Amino-5-bromo-3-piperazin-1-ylpyrazine Security Information

2-Amino-5-bromo-3-piperazin-1-ylpyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-5-bromo-3-piperazin-1-ylpyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:893611-67-1)2-Amino-5-bromo-3-piperazin-1-ylpyrazine
Order Number:A861230
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):312.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-bromo-3-piperazin-1-ylpyrazine

Introduction to 2-Amino-5-bromo-3-piperazin-1-ylpyrazine (CAS No. 893611-67-1)

2-Amino-5-bromo-3-piperazin-1-ylpyrazine (CAS No. 893611-67-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting neurological and psychiatric disorders.

The molecular structure of 2-Amino-5-bromo-3-piperazin-1-ylpyrazine is composed of a pyrazine core substituted with an amino group, a bromine atom, and a piperazine ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for drug discovery and development.

Recent studies have highlighted the pharmacological activities of 2-Amino-5-bromo-3-piperazin-1-ylpyrazine. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent activity as a selective serotonin reuptake inhibitor (SSRI). This property makes it a potential candidate for the treatment of depression and anxiety disorders. The compound's ability to modulate serotonin levels in the brain can help alleviate symptoms associated with these conditions.

In addition to its SSRI activity, 2-Amino-5-bromo-3-piperazin-1-ylpyrazine has also shown promise as an antagonist for certain receptors involved in neurodegenerative diseases. Studies have indicated that it can effectively block the activation of specific receptors, thereby reducing inflammation and oxidative stress in neuronal cells. This dual mechanism of action could make it a valuable therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-Amino-5-bromo-3-piperazin-1-ylpyrazine involves several well-established chemical reactions. One common approach is the reaction of 5-bromopyrazine with piperazine followed by the introduction of an amino group through amination. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to characterize the synthesized compound.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Amino-5-bromo-3-piperazin-1-ylpyrazine. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical investigations to explore its therapeutic potential in larger patient populations.

The potential applications of 2-Amino-5-bromo-3-piperazin-1-ylpyrazine extend beyond traditional pharmaceuticals. In the field of chemical biology, this compound can serve as a valuable tool for studying receptor-ligand interactions and signaling pathways. Its ability to selectively bind to specific receptors makes it an excellent probe for investigating cellular processes involved in disease progression.

In conclusion, 2-Amino-5-bromo-3-piperazin-1-ylpyrazine (CAS No. 893611-67-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it a valuable candidate for the development of novel therapeutics targeting neurological and psychiatric disorders. Ongoing research and clinical trials will continue to uncover its full potential, contributing to advancements in drug discovery and patient care.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:893611-67-1)2-Amino-5-bromo-3-piperazin-1-ylpyrazine
A861230
Purity:99%
Quantity:10g
Price ($):312.0
Email